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Introduction
The proenkephalin (Penk) gene encodes for the precursor protein of enkephalins, which are

endogenous opioid peptides that play a crucial role in pain modulation, emotional behavior, and

reward pathways. The generation of Penk knockout (KO) mouse models is an invaluable tool

for elucidating the physiological functions of enkephalins and for the preclinical evaluation of

novel therapeutics targeting the opioid system.

These application notes provide detailed protocols for the generation of Penk knockout mouse

models using two primary methodologies: CRISPR/Cas9-mediated gene editing and

homologous recombination in embryonic stem (ES) cells. This document includes experimental

workflows, detailed protocols for key experiments, and data presentation guidelines to assist

researchers in successfully creating and validating Penk knockout mice.

Data Presentation
Successful generation of knockout mice involves several quantitative parameters. The following

tables summarize representative data for both CRISPR/Cas9 and homologous recombination

approaches. Note that efficiency can vary depending on the specific guide RNAs, targeting

vector design, and experimental conditions.
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Table 1: Representative Efficiency of CRISPR/Cas9-Mediated Penk Knockout Mouse

Generation

Parameter Representative Value

gRNA cleavage efficiency (in vitro) >80%

Founder mice with indels (%) 20-50%

Germline transmission rate (%) 10-40%

Off-target mutations <5% with proper gRNA design

Table 2: Representative Efficiency of Homologous Recombination-Based Penk Knockout

Mouse Generation

Parameter Representative Value

Homologous recombination efficiency in ES

cells
1-10%

Chimeric mice generated (%) 80-95%

Germline transmission from chimeras (%) 20-50%

Experimental Workflows and Signaling Pathways
Experimental Workflow for Penk Knockout Mouse
Generation
The overall workflow for generating a Penk knockout mouse, from initial design to confirmation

of the knockout, is a multi-step process. The choice between CRISPR/Cas9 and homologous

recombination will determine the specific initial steps.
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Caption: General workflow for generating Penk knockout mice using either CRISPR/Cas9 or

homologous recombination.

Enkephalin Signaling Pathway
Penk-derived enkephalins primarily act on delta-opioid receptors (DOR) and mu-opioid

receptors (MOR), which are G-protein coupled receptors (GPCRs). Activation of these

receptors leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and

modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and

neurotransmitter release.[1][2][3] This signaling cascade is central to the analgesic effects of

enkephalins.
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Caption: Simplified enkephalin signaling pathway leading to analgesia.
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Experimental Protocols
Here we provide detailed protocols for the two main strategies for generating Penk knockout

mice.

Method 1: CRISPR/Cas9-Mediated Knockout
The CRISPR/Cas9 system offers a rapid and efficient method for generating knockout mice by

introducing insertion/deletion (indel) mutations that lead to frameshifts and premature stop

codons.

1. Guide RNA (gRNA) Design and Synthesis

Effective gRNA design is crucial for high on-target efficiency and minimal off-target effects.

Protocol:

Obtain the mouse Penk gene sequence from NCBI (Gene ID: 18619) or Ensembl

(ENSMUSG00000021592).

Use online gRNA design tools such as CHOPCHOP or the Broad Institute's GPP sgRNA

Designer. Target an early exon to maximize the likelihood of generating a null allele. For

Penk, targeting exon 3 has been previously described in homologous recombination-

based knockouts.[4]

Select 2-3 gRNAs with high predicted on-target scores and low off-target scores. The

target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM)

sequence (NGG for Streptococcus pyogenes Cas9).

Synthesize the selected gRNAs as single-guide RNAs (sgRNAs). Commercially available

synthetic sgRNAs are recommended for high purity and activity.

2. Ribonucleoprotein (RNP) Complex Preparation and Microinjection

Delivery of the Cas9 nuclease and gRNA as a pre-assembled RNP complex into zygotes is

highly efficient.

Protocol:
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Resuspend lyophilized sgRNA and Cas9 nuclease (e.g., Alt-R™ S.p. Cas9 Nuclease V3

from IDT) in the recommended buffers.

Mix the sgRNA and Cas9 protein at a 1:1 molar ratio.

Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

The final concentration for microinjection is typically 25-50 ng/µL for Cas9 and 10-20 ng/µL

for sgRNA.

Microinject the RNP complex into the cytoplasm of fertilized mouse eggs (zygotes) from a

suitable mouse strain (e.g., C57BL/6J).

Transfer the microinjected zygotes into pseudopregnant female mice.

3. Genotyping of Founder (F0) Mice

Pups born from the embryo transfer must be screened for the presence of mutations in the

Penk gene.

Protocol:

At 2-3 weeks of age, obtain a small tail or ear biopsy from each pup.

Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction

method.

Design PCR primers flanking the gRNA target site in the Penk gene.

Perform PCR amplification of the target region.

Analyze the PCR products for the presence of indels using a T7 Endonuclease I (T7E1)

assay or by Sanger sequencing of the PCR product.

Founder mice with confirmed indels that are predicted to cause a frameshift should be

selected for breeding.
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Method 2: Homologous Recombination in Embryonic
Stem (ES) Cells
This traditional method involves creating a targeting vector to replace a critical exon of the

Penk gene with a selection cassette in ES cells.

1. Targeting Vector Construction

The targeting vector is designed to replace a critical part of the Penk gene, such as exon 3,

with a drug resistance gene (e.g., neomycin resistance, neo).[4] The vector contains homology

arms that match the genomic sequences flanking the target region.

Protocol:

Obtain a bacterial artificial chromosome (BAC) clone containing the mouse Penk gene

from a C57BL/6J library.

Using recombineering, subclone a ~10-15 kb region containing the Penk gene into a

plasmid vector.

Design the targeting construct to replace exon 3 of the Penk gene with a loxP-flanked

neomycin resistance cassette (loxP-neo-loxP).

The 5' homology arm should be ~3-5 kb and the 3' homology arm should be ~5-8 kb.

Include a negative selection marker, such as a thymidine kinase (tk) cassette, outside of

the homology arms to select against random integration.

Linearize the final targeting vector before electroporation.

2. ES Cell Culture, Electroporation, and Selection

Protocol:

Culture mouse ES cells (e.g., from a 129S6/SvEvTac background) on a feeder layer of

mitotically inactivated mouse embryonic fibroblasts (MEFs).

Electroporate the linearized targeting vector into the ES cells.
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Select for successfully targeted ES cells by culturing in the presence of G418 (for

neomycin resistance) and ganciclovir (to select against the tk cassette).

Pick resistant ES cell colonies and expand them.

Screen the expanded clones for homologous recombination by PCR and Southern blot

analysis.

3. Generation of Chimeric Mice

Protocol:

Inject the correctly targeted ES cells into blastocysts from a donor mouse strain with a

different coat color (e.g., C57BL/6J).

Transfer the injected blastocysts into pseudopregnant female mice.

Identify chimeric offspring by their mixed coat color.

Breed high-percentage male chimeras with wild-type females of the ES cell background

strain (e.g., 129S6/SvEvTac) to test for germline transmission.

4. Genotyping of Offspring

Protocol:

Genotype agouti (or other non-black) offspring for the presence of the targeted allele using

PCR.

Design a three-primer PCR strategy to distinguish between wild-type, heterozygous, and

homozygous knockout alleles.

A forward primer upstream of the 5' homology arm.

A reverse primer within the neo cassette.

A reverse primer within the deleted region of the Penk gene.
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Heterozygous mice will produce two bands (wild-type and knockout), wild-type mice will

produce one band (wild-type), and homozygous knockout mice will produce one band

(knockout).

Genotyping Protocol for Penk Knockout Mice
This protocol is designed for a three-primer PCR to genotype mice with a targeted deletion of

exon 3 of the Penk gene.

Primer Design (Example):

Forward Primer (Common): 5'-AGCTGTCTGGCTTCCTCTTTG-3' (Binds upstream of

exon 3)

Reverse Primer (Wild-Type): 5'-GCTTGATGAGGGAGAGGAAGG-3' (Binds within exon 3)

Reverse Primer (Knockout): 5'-GCAGCGCATCGCCTTCTATC-3' (Binds within the neo

cassette)

PCR Reaction:

Genomic DNA: ~100 ng

Forward Primer: 10 pmol

Reverse Primer (Wild-Type): 10 pmol

Reverse Primer (Knockout): 10 pmol

dNTPs: 200 µM each

Taq DNA Polymerase and Buffer: As per manufacturer's instructions

Total Volume: 25 µL

PCR Cycling Conditions:

Initial Denaturation: 94°C for 3 min
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35 cycles of:

Denaturation: 94°C for 30 sec

Annealing: 60°C for 30 sec

Extension: 72°C for 1 min

Final Extension: 72°C for 5 min

Expected Results on a 1.5% Agarose Gel:

Wild-Type: One band at ~350 bp

Heterozygous: Two bands at ~350 bp and ~500 bp

Homozygous Knockout: One band at ~500 bp

Conclusion
The generation of a Penk knockout mouse model is a powerful approach to investigate the in

vivo roles of enkephalins. Both CRISPR/Cas9 and homologous recombination are effective

methods, each with its own advantages in terms of speed and precision. The detailed protocols

and workflows provided in these application notes serve as a comprehensive guide for

researchers to successfully generate and validate Penk knockout mice for their studies in pain,

behavior, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://en.wikipedia.org/wiki/Enkephalin
https://pmc.ncbi.nlm.nih.gov/articles/PMC6016633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6016633/
https://www.benchchem.com/product/b2447466#how-to-generate-a-penk-knockout-mouse-model
https://www.benchchem.com/product/b2447466#how-to-generate-a-penk-knockout-mouse-model
https://www.benchchem.com/product/b2447466#how-to-generate-a-penk-knockout-mouse-model
https://www.benchchem.com/product/b2447466#how-to-generate-a-penk-knockout-mouse-model
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2447466?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2447466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

